

A Researcher's Guide to the Structure-Activity Relationship of Aminobenzoic Acid Derivatives

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aminobenzoic Acid Derivatives and Their Alternatives, Supported by Experimental Data.

The aminobenzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents. Derivatives of this structure have demonstrated significant potential in oncology and infectious diseases. Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the rational design of more potent and selective drugs. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various aminobenzoic acid derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide future research and development.

Comparative Analysis of Anticancer Activity

Aminobenzoic acid derivatives have emerged as a promising class of anticancer agents, with numerous studies exploring their efficacy against various cancer cell lines. The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of a selection of aminobenzoic acid derivatives and compares them with standard chemotherapeutic drugs.

Table 1: Comparative Anticancer Activity (IC₅₀, μ M) of Aminobenzoic Acid Derivatives and Standard Drugs

Compound ID	Core Structure	R1	R2	R3	Cell Line	IC50 (μM)	Reference
Aminobenzoic Acid Derivatives							
Compound 1	4-Aminobenzamide	-	H	Various	HGC-27	0.28	
Compound 2	4-Aminobenzamide	-	H	Various	HGC-27	1.84	
Compound 3	4-(Arylaminoethyl) benzamide	H	H	CF3	EGFR Kinase	91% inhibition at 10 nM	
Compound 4	4-(Arylaminoethyl) benzamide	H	H	CF3	EGFR Kinase	92% inhibition at 10 nM	
Compound N5a	4-amino-3-chlorobenzoate ester derivative	-	-	-	A549 (Lung)	1.23 ± 0.11	[1]
HepG2 (Liver)	2.45 ± 0.18	[1]					

HCT-116 (Colon)	3.12 ± 0.25	[1]					
Standard Anticanc er Drugs							
Doxorubi cin	-	-	-	-	MCF-7	2.50 ± 1.76	[2]
A549	> 20	[2]					
HepG2	12.18 ± 1.89	[2]					
HCT-116	~1	[3]					
Cisplatin	-	-	-	-	HCT-116	2.9 - 9.1	
Paclitaxel	-	-	-	-	MCF-7	0.002 - 0.01	
Erlotinib	-	-	-	-	A549	4.56 ± 0.32	[1]
HepG2	6.78 ± 0.51	[1]					
HCT-116	8.12 ± 0.63	[1]					

Comparative Analysis of Antimicrobial Activity

The structural versatility of aminobenzoic acid derivatives has also been leveraged to develop novel antimicrobial agents. The following table presents the minimum inhibitory concentration (MIC) values of selected derivatives against common bacterial strains, benchmarked against standard antibiotics.

Table 2: Comparative Antimicrobial Activity (MIC, μM) of Aminobenzoic Acid Derivatives and Standard Drugs

Compound ID	Core Structure	R Group	Target Organism	MIC (μM)	Reference
Aminobenzoi c Acid Derivatives					
Compound 11	p-aminobenzohydrazide	3-bromobenzylidene	Bacillus subtilis	2.11 (pMIC)	[4]
Compound 2	p-aminobenzohydrazide	3,4,5-trimethoxybenzylidene	Staphylococcus aureus	1.82 (pMIC)	[4]
Halogenated Derivatives	Salicylidene-PABA	3,5-dihalogenated	Gram-positive strains	from 15.62	[5]
5-Nitrofurfurylidene Derivative	5-nitrofurfurylidene-PABA	-	Mycobacteria	≥ 62.5	[5]
Standard Antimicrobial Drugs					
Norfloxacin	-	-	Bacillus subtilis	2.61 (pMIC)	[4]
Ciprofloxacin	-	-	Staphylococcus aureus (MRSA)	0.25 - 0.5 (μg/mL)	[6]
Escherichia coli	0.016	[7]			
Vancomycin	-	-	Staphylococcus aureus	-	

Key Structure-Activity Relationship Insights

Anticancer Activity:

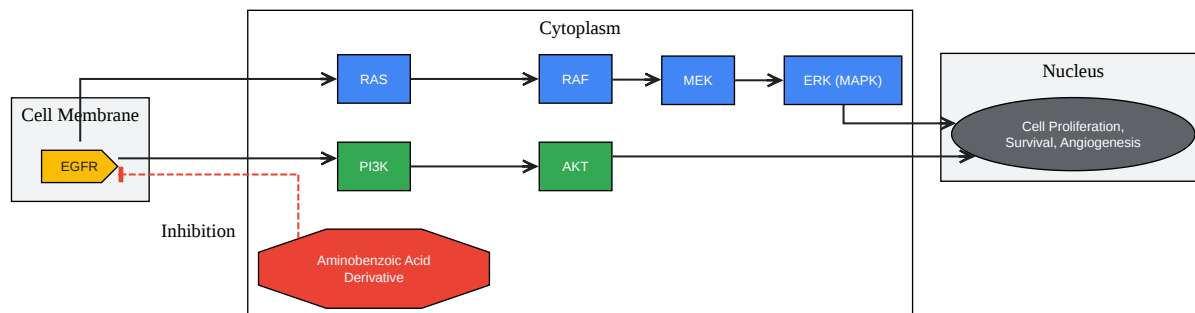
- **Substitution on the Aromatic Ring:** The nature and position of substituents on the aminobenzoic acid ring significantly influence anticancer activity. Electron-withdrawing groups, such as halogens (e.g., chloro group in N5a), can enhance cytotoxic potency.^[1]
- **Modifications of Amino and Carboxyl Groups:** Derivatization of the amino and carboxyl groups has led to the development of potent inhibitors of key signaling molecules. For instance, the formation of benzamide and carbothioamide derivatives has been shown to be a successful strategy.^{[8][1]}

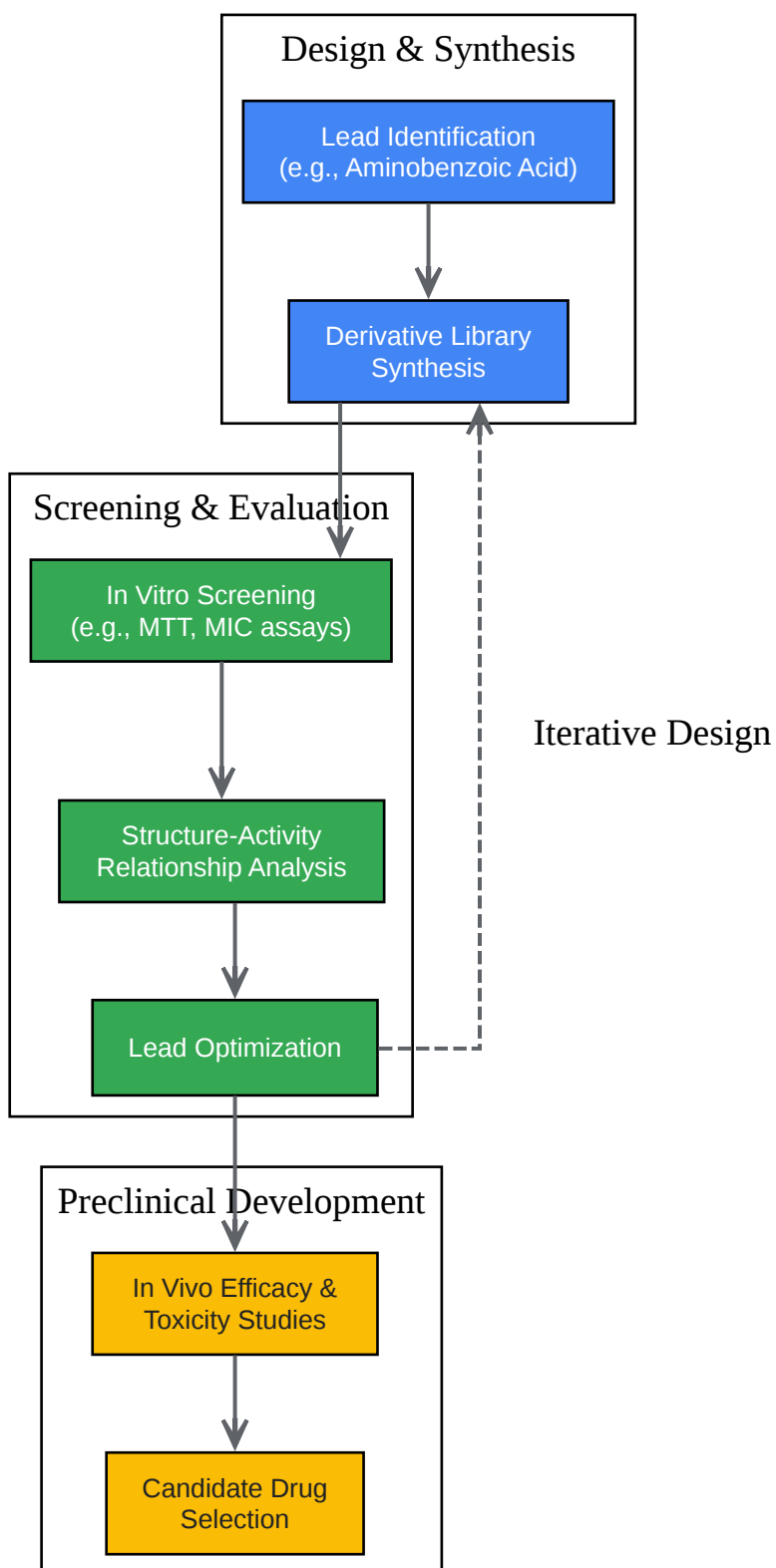
Antimicrobial Activity:

- **Schiff Bases vs. Esters:** In general, Schiff's bases of p-aminobenzoic acid have been found to be more potent antimicrobial agents than their ester counterparts.^[4]
- **Influence of Substituents:** Electron-withdrawing groups, such as bromo substituents, have been shown to increase antimicrobial activity against certain bacterial and fungal strains.^[4] Conversely, electron-donating groups like methoxy and hydroxyl can improve activity against other strains, indicating that the optimal substitution pattern is species-dependent.^[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the process of drug discovery, the following diagrams visualize a key signaling pathway targeted by these derivatives and a general workflow for SAR-guided drug discovery.





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Phone: (601) 213-4426

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